D-glucosamine-6-phosphate

Catalog No.
S569046
CAS No.
3616-42-0
M.F
C6H14NO8P
M. Wt
259.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-glucosamine-6-phosphate

CAS Number

3616-42-0

Product Name

D-glucosamine-6-phosphate

IUPAC Name

[(2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate

Molecular Formula

C6H14NO8P

Molecular Weight

259.15 g/mol

InChI

InChI=1S/C6H14NO8P/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1

InChI Key

AEJSSXDYDSUOOZ-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O

Synonyms

2-Amino-2-deoxy-D-glucose 6-(Dihydrogen Phosphate) Hydrate; Glucosamine 6-Phosphate Hydrate; 2-Amino-2-deoxy-D-glucose 6-Phosphate Hydrate; 2-Amino-2-deoxyglucose 6-Phosphate Hydrate; 2-Amino-D-glucose-6-phosphate Hydrate; D-Glucosamine 6-Phosphate

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)OP(=O)(O)O

Studying Carbohydrate Metabolism and Biosynthesis

GlcN-6-P is a crucial intermediate in the biosynthesis of essential cellular components like:

  • Glycoproteins: These are proteins attached to sugar molecules and are vital for various functions, including cell-to-cell communication and immune response. GlcN-6-P serves as a precursor for N-acetylglucosamine (GlcNAc), a building block of glycoproteins .
  • Glycolipids: These are lipids attached to sugars and play a role in cell membrane structure and signaling. GlcN-6-P contributes to the synthesis of N-acetylgalactosamine (GalNAc), another essential component of glycolipids .
  • Mucopolysaccharides: These are complex sugars found in connective tissues and cartilage. GlcN-6-P is involved in the production of glycosaminoglycans, a type of mucopolysaccharide .

By studying the incorporation of GlcN-6-P into these molecules, researchers can gain insights into cellular metabolism, protein and lipid function, and the development of tissues and organs.

Investigating Enzyme Function and Regulation

GlcN-6-P is involved in the activity of various enzymes, including:

  • Glucosamine-6-phosphate synthase (GlcN-6-P synthase): This enzyme catalyzes the formation of GlcN-6-P from fructose-6-phosphate and glutamine. Studying its activity with GlcN-6-P helps researchers understand the regulation of carbohydrate metabolism and identify potential drug targets for diseases like diabetes and bacterial infections .
  • Phosphoglucomutase: This enzyme converts GlcN-6-P into glucose-1-phosphate, another crucial intermediate in carbohydrate metabolism. Studying the interaction of GlcN-6-P with this enzyme allows researchers to understand how sugar molecules are interconverted within cells .

By investigating how GlcN-6-P interacts with these enzymes, researchers can gain valuable insights into cellular signaling pathways and how they are regulated.

Understanding Bacterial and Parasitic Pathogenesis

GlcN-6-P is essential for the growth and survival of various pathogens, including bacteria and parasites. For example, it is a vital component of the bacterial cell wall and plays a role in the development of malaria parasites. Researchers use GlcN-6-P to:

  • Study the metabolic pathways of pathogens: By studying how pathogens utilize GlcN-6-P, researchers can identify potential targets for developing new antibiotics and antiparasitic drugs .
  • Develop diagnostic tools: The presence or activity of enzymes involved in GlcN-6-P metabolism in a pathogen can be used to diagnose infections.

D-glucosamine-6-phosphate is a naturally occurring amino sugar phosphate, playing a crucial role in various metabolic pathways, particularly in the biosynthesis of glycosaminoglycans and glycoproteins. It is derived from D-fructose-6-phosphate and L-glutamine through the action of the enzyme glutamine-fructose-6-phosphate amidotransferase. The compound has the molecular formula C6H14NO8PC_6H_{14}NO_8P and is characterized by its amino group at the C-2 position and a phosphate group attached to C-6.

  • GlcN-6-P acts as a substrate for various enzymes involved in glycosylation, the process of attaching sugar molecules to proteins and lipids. This glycosylation modifies the structure and function of these biomolecules [].
  • Additionally, GlcN-6-P levels can influence cell signaling pathways, potentially impacting processes like cell proliferation and differentiation [].
  • GlcN-6-P itself is not expected to be highly toxic. However, excessive levels of GlcN-6-P might contribute to certain health complications due to its role in GAG synthesis. Further research is needed to understand the specific safety profile [].

  • Synthesis: It is synthesized from D-fructose-6-phosphate and L-glutamine via glutamine-fructose-6-phosphate amidotransferase:
    D fructose 6 phosphate+L glutamineD glucosamine 6 phosphate+L glutamate\text{D fructose 6 phosphate}+\text{L glutamine}\rightarrow \text{D glucosamine 6 phosphate}+\text{L glutamate}
    This reaction is irreversible and critical for the production of hexosamines .
  • Deamination: D-glucosamine-6-phosphate can be converted into D-fructose-6-phosphate and ammonia through the action of glucosamine-6-phosphate deaminase:
    D glucosamine 6 phosphate+H2OD fructose 6 phosphate+NH3\text{D glucosamine 6 phosphate}+H_2O\rightleftharpoons \text{D fructose 6 phosphate}+NH_3
    This reaction is part of amino sugar metabolism .

D-glucosamine-6-phosphate plays a significant role in cellular metabolism, particularly in the synthesis of glycosaminoglycans, which are vital components of extracellular matrices. It is involved in:

  • Cell signaling: Participating in signaling pathways that regulate cell growth and differentiation.
  • Cartilage formation: Contributing to the production of chondroitin sulfate, essential for cartilage structure and function.
  • Immune response: Modulating immune functions through its derivatives .

The synthesis of D-glucosamine-6-phosphate can occur through several methods:

  • Enzymatic Synthesis: The most common method involves enzymatic conversion using glutamine-fructose-6-phosphate amidotransferase, where L-glutamine acts as the nitrogen source.
  • Chemical Synthesis: Chemical methods may involve protecting group strategies to form intermediates that can be converted into D-glucosamine-6-phosphate through selective deprotection and phosphorylation reactions.
  • Microbial Fermentation: Certain microorganisms can produce D-glucosamine-6-phosphate as part of their metabolic processes, offering a biotechnological route for its synthesis .

D-glucosamine-6-phosphate has several applications:

  • Pharmaceuticals: Used in formulations aimed at treating osteoarthritis due to its role in cartilage health.
  • Nutraceuticals: Commonly found in dietary supplements aimed at joint health.
  • Biotechnology: Utilized in research related to glycoprotein synthesis and cell signaling mechanisms .

Research has shown that D-glucosamine-6-phosphate interacts with various enzymes and metabolic pathways:

  • Inhibitors: Certain compounds have been identified as inhibitors of glucosamine-6-phosphate synthase, affecting its production and influencing metabolic pathways related to amino sugars .
  • Effectors: N-acetyl-D-glucosamine 6-phosphate acts as an effector for glucosamine-6-phosphate deaminase, indicating regulatory roles within metabolic pathways .

D-glucosamine-6-phosphate shares structural similarities with several other compounds, each with unique properties:

Compound NameStructure/FunctionUnique Characteristics
N-acetyl-D-glucosamine 6-phosphateAcetylated form; precursor for glycosaminoglycansMore lipophilic; involved in different pathways
D-mannosamine 6-phosphateMannosamine derivative; involved in glycoprotein synthesisDifferent sugar backbone; specific roles in metabolism
N-acetylneuraminic acidSialic acid derivative; important for cell recognitionPlays a role in cell surface interactions; distinct from glucosamines

D-glucosamine-6-phosphate's unique amine group at C-2 and phosphate group at C-6 distinguishes it from these similar compounds, emphasizing its specific role in amino sugar metabolism and cellular functions .

Physical Description

Solid

XLogP3

-7.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

259.04570340 g/mol

Monoisotopic Mass

259.04570340 g/mol

Heavy Atom Count

16

UNII

Y5ANY8MJ8J

Other CAS

3616-42-0

Wikipedia

Aldehydo-D-glucosamine 6-phosphate (open form, complete stereochemistry)

Dates

Modify: 2024-04-14

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